molecular formula C10H8Cl2O B3057288 1-(4-Chlorophenyl)cyclopropanecarbonyl chloride CAS No. 78682-33-4

1-(4-Chlorophenyl)cyclopropanecarbonyl chloride

Cat. No. B3057288
CAS RN: 78682-33-4
M. Wt: 215.07 g/mol
InChI Key: SJONAMDHFQGIQE-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)cyclopropanecarbonyl chloride” is a chemical compound with the molecular formula C10H8Cl2O . It falls under the category of Carbonyl Chlorides . It has a molecular weight of 215.078 .


Synthesis Analysis

The synthesis of “1-(4-Chlorophenyl)cyclopropanecarbonyl chloride” involves the use of N,N-dimethylformamide (DMF) and oxalyl chloride in dichloromethane at 0-25℃ for 2 hours . The resulting mixture is stirred at room temperature for 2 hours, after which the volatiles are removed under reduced pressure . The residue is then co-evaporated with toluene to provide the crude product .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)cyclopropanecarbonyl chloride” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

Cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks such as formylcyclopropane, cyclopropanecarboxylic acid hydrazide, bis (cyclopropylcarbonyl) peroxide, 1-cyclopropanecarboxamide, 2-cyclopropylcarbonylcyclohexane-1,3-diones and cyclopropyl analog of triazolopiperazine-amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chlorophenyl)cyclopropanecarbonyl chloride” include a boiling point of 119 °C, a density of 1.152 g/mL at 25 °C, and a refractive index n20/D of 1.452 .

Scientific Research Applications

Structural and Electronic Investigations

  • Theoretical and Experimental Insights : A study by Bhat et al. (2018) discusses the synthesis of a similar compound, 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, and its structural, electronic, and biological properties. This includes molecular electrostatic potential surface and frontier orbital analysis, which are essential for understanding the reactivity and interaction of the compound with other molecules Bhat et al., 2018.

Synthesis and Chemical Properties

  • Synthesis of Pyrethroids : Lu Sheng (2004) describes the synthesis of phosphorates using intermediates like 2-(4-chlorophenyl)-3-methyl-butyl chloride, highlighting the chemical versatility and reactivity of chlorophenyl compounds in synthesizing other complex molecules Sheng, 2004.
  • Friedel-Crafts Reaction and Molecular Rearrangement : Bates et al. (1991) explored the Friedel-Crafts reaction of acid chlorides like 2-phenylcyclopropanecarbonyl chloride, demonstrating the compound's reactivity in forming complex structures through rearrangement Bates et al., 1991.

Applications in Sensing and Detection

  • Photoelectrochemical Sensing : Yan et al. (2019) utilized a compound similar to 4-chlorophenol in developing a sensitive photoelectrochemical sensor for detecting toxic pollutants, demonstrating its potential application in environmental monitoring Yan et al., 2019.

Catalysis and Reaction Mechanisms

  • Catalyzed Nucleophilic Substitutions : Stolle et al. (1992) investigated the Pd(0) catalyzed nucleophilic substitution of 1-alkenylcyclopropyl and 1-alkynylcyclopropyl chlorides, showing the potential of chlorophenyl compounds in catalysis and synthesis of new molecules Stolle et al., 1992.

Thermal Decomposition Studies

  • Thermal Decomposition Insights : Allen and Russell (2004) conducted studies on the thermal decomposition of compounds like cyclopropanecarbonyl chloride, providing valuable data on its stability and reactivity under high-temperature conditions Allen & Russell, 2004.

Safety And Hazards

The safety data sheet for a similar compound, Cyclopropanecarbonyl Chloride, suggests that it should be handled with care. It is recommended to avoid breathing in the mist, gas, or vapors, and to avoid contact with skin and eyes . In case of contact, wash off with soap and plenty of water and consult a physician . Suitable extinguishing media for fires involving this compound include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

1-(4-chlorophenyl)cyclopropane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJONAMDHFQGIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621533
Record name 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride

CAS RN

78682-33-4
Record name 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A catalytic amount of N,N-dimethylformamide (DMF)(10 μL) was added to a mixture of 1-(4-chlorophenyl)cyclopropanecarboxylic acid (1.0 g, 5.1 mmol) and oxalyl chloride (2.2 mL, 25 mmol) in methylene chloride (5 mL) at 0° C. The resulting mixture was stirred at room temperature (about 25° C.) for 2 h. The volatiles were removed under reduced pressure, and the resulting residue was co-evaporated with toluene (2×) to provide the crude product, 1-(4-chlorophenyl)cyclopropanecarbonyl chloride, which was used in next step without further purification.
[Compound]
Name
N,N-dimethylformamide (DMF)(10 μL)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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